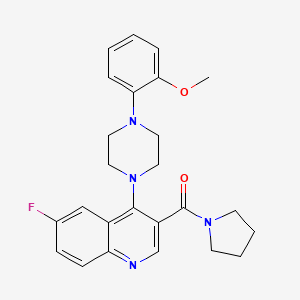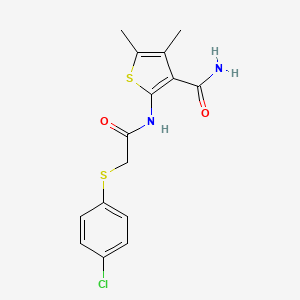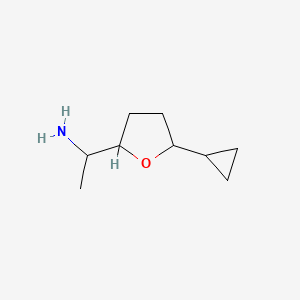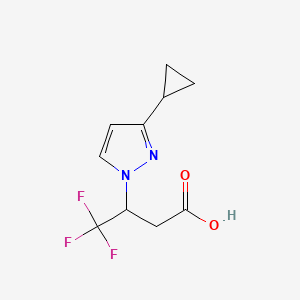
methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting certain enzymes in the body. In
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound is a derivative of maleimide, which is known for its biologically active imide group. It exhibits a range of biological activities due to this group, including selective inhibitory activity against various proteins. For instance, it can inhibit cyclooxygenase during prostaglandin biosynthesis and kinase enzymes crucial for cellular signaling .
Antimicrobial Activity
The presence of the sulfonamide group in related compounds has led to their use as synthetic antibacterial drugs. New derivatives, such as those related to “methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate”, are being explored for their potential antimicrobial activity, which is increasingly important in the face of antibiotic resistance .
Cancer Therapy
Maleimide derivatives have been used to create carborane-containing porphyrins, starting with tetraphenylporphyrins. These have applications in the therapy of brain tumors and liver and skin cancer. The compound’s structure allows for the synthesis of various derivatives with potential antitumor properties .
Anti-Inflammatory and Antihypertensive Applications
Sulfanilamide derivatives, which share structural similarities with the compound , have found clinical use due to their diverse pharmaceutical activities. They serve as anti-inflammatory and antihypertensive agents, among other uses .
Enzyme Inhibition
The compound’s derivatives have shown inhibitory activity against carbonic anhydrase, which is significant for treating conditions like glaucoma. This enzyme inhibition is a key area of research for developing new therapeutic agents .
Chemical Synthesis and Modification
The activated double bond and imide group in maleimide derivatives make them highly reactive. They can undergo various chemical reactions, including cycloaddition, polymerization, and copolymerization, making them valuable in chemical synthesis and material science applications .
Wirkmechanismus
Target of Action
Methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as DCPIP, is a synthetic chemical compound that belongs to the class of pyrrolidin-2-one derivatives. It has been found to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
The compound contains two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, its inhibitory activity against cyclooxygenase can affect the biosynthesis of prostaglandins , which are lipid compounds that play key roles in inflammation and pain signaling. Similarly, its interaction with enzyme kinase can influence intracellular signaling mechanisms .
Result of Action
The compound’s action can result in molecular and cellular effects, such as the inhibition of certain enzymes and changes in cell signaling pathways . These effects can potentially lead to various biological activities, including anti-inflammatory, antihypertensive, and antiglaucoma effects .
Eigenschaften
IUPAC Name |
methyl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO4/c1-19-12(18)6-2-4-7(5-3-6)15-10(16)8(13)9(14)11(15)17/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPPEAAXNNHMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)


![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)
![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)


![1-benzyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361146.png)
![1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea](/img/structure/B2361149.png)
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2361150.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2361152.png)
![[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2361153.png)
